molecular formula C21H38N2O4 B14327865 Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester CAS No. 98225-20-8

Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester

Cat. No.: B14327865
CAS No.: 98225-20-8
M. Wt: 382.5 g/mol
InChI Key: NFXCYZSBELUIGO-UHFFFAOYSA-N
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Description

Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester is a complex organic compound with the molecular formula C_9H_18N_2O_4. It consists of 65 atoms, including 38 hydrogen atoms, 21 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester typically involves the reaction of diethyl carbonate with 1,3-propanediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethyl carbonate+1,3-propanediamineCarbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester\text{Diethyl carbonate} + \text{1,3-propanediamine} \rightarrow \text{this compound} Diethyl carbonate+1,3-propanediamine→Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and energy consumption, making it economically viable.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates and related compounds.

Scientific Research Applications

Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular processes.

Comparison with Similar Compounds

Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester can be compared with other similar compounds, such as:

  • Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dimethyl ester
  • Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dipropyl ester
  • Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dibutyl ester

These compounds share similar structural features but differ in the length and nature of the ester groups. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from its analogs.

Properties

CAS No.

98225-20-8

Molecular Formula

C21H38N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl N-cyclohexyl-N-[3-[cyclohexyl(ethoxycarbonyl)amino]propyl]carbamate

InChI

InChI=1S/C21H38N2O4/c1-3-26-20(24)22(18-12-7-5-8-13-18)16-11-17-23(21(25)27-4-2)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3

InChI Key

NFXCYZSBELUIGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCN(C1CCCCC1)C(=O)OCC)C2CCCCC2

Origin of Product

United States

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